8-Chloro-2-(2-(quinolin-2-YL)ethyl)phthalazin-1(2H)-one

PDE10A inhibition 3D-QSAR Kinase inhibitor selectivity

Developing PDE10A-targeted therapies for schizophrenia requires precise SAR probes to map the 8-position subpocket-generic phthalazinones cannot recapitulate the dual pharmacophore needed. This compound provides the exact chemotype from PDE10A patent families: • Validates 3D-QSAR/CoMSIA predictions for 8-position substituent effects via direct enzymatic assay comparison. • Quinoline nitrogen enables water-bridged H-bond network studies (ITC/SPR) against carba-analogs. • Supplied at ≥95% purity with batch-specific QC; global ambient shipping.

Molecular Formula C19H14ClN3O
Molecular Weight 335.8 g/mol
CAS No. 1433204-04-6
Cat. No. B1515397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2-(2-(quinolin-2-YL)ethyl)phthalazin-1(2H)-one
CAS1433204-04-6
Molecular FormulaC19H14ClN3O
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CCN3C(=O)C4=C(C=CC=C4Cl)C=N3
InChIInChI=1S/C19H14ClN3O/c20-16-6-3-5-14-12-21-23(19(24)18(14)16)11-10-15-9-8-13-4-1-2-7-17(13)22-15/h1-9,12H,10-11H2
InChIKeyOTCHMHZDLJGVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDE10A-Targeted Phthalazinone Procurement


8-Chloro-2-(2-(quinolin-2-yl)ethyl)phthalazin-1(2H)-one is a synthetic heterocyclic compound belonging to the phthalazinone class, distinguished by an 8-chloro substituent on the phthalazinone core and a quinolin-2-ylethyl side chain at the N-2 position . With a molecular formula of C19H14ClN3O and a molecular weight of 335.79 g/mol, this compound is supplied primarily for research purposes at purities of ≥95% . It is structurally embedded within patent families targeting phosphodiesterase type 10A (PDE10A) inhibition, a mechanism implicated in the treatment of neurological and psychiatric disorders such as schizophrenia [1].

Target Engagement PDE10A inhibition studies; phthalazinone-quinoline hybrid chemotype
Workflow SAR probe for 8-position subpocket steric/electrostatic interrogation
Procurement Context Research-grade, patent-family embedded tool compound for CNS target studies

Why Generic Phthalazinone Substitution Fails


Generic phthalazinone substitution is infeasible because PDE10A inhibition potency and selectivity are exquisitely dependent on the nature and position of substituents. In silico 3D-QSAR models of 116 quinoline-derived PDE10A inhibitors demonstrated that bulky substituents at the 8-position of the phthalazinone core and the nature of the heterocyclic ring D (corresponding to the quinoline moiety in this compound) are critical determinants of binding affinity, with hydrophobic and electrostatic fields around these regions directly correlating with inhibitory potency [1]. The specific combination of an electron-withdrawing 8-chloro group and a flexible ethylene-linked quinoline ring in this compound occupies a unique chemical space within the patent landscape, whereas simple phthalazinones or quinoline-only analogs fail to recapitulate this dual pharmacophore arrangement that simultaneously engages both the 8-position subpocket and the ring D region of the PDE10A active site [2].

This Compound 8-chloro + quinolin-2-ylethyl dual pharmacophore engaging PDE10A 8-position subpocket and ring D region
Generic Phthalazinone / Unsubstituted Analog Lacks steric contribution at 8-position; may not recapitulate PDE10A binding affinity profile
This Compound Quinoline nitrogen as water-mediated H-bond acceptor; ethylene linker enables Phe-719 π-stacking
Phenyl-ethyl or Carba-analog Absence of heteroatom may disrupt water-bridged H-bond networks; linker-length variants may shift binding geometry

Quantitative Differentiation Evidence


8-Chloro Subpocket Occupancy for PDE10A Binding

In a CoMSIA 3D-QSAR model of 116 quinoline-based PDE10A inhibitors, the steric field contour map demonstrated that bulky substituents at the 8-position of the phthalazinone core (such as the chlorine atom in 8-Chloro-2-(2-(quinolin-2-yl)ethyl)phthalazin-1(2H)-one) are favorable for biological activity, contributing positively to the predicted pIC50 value [1]. This contrasts with unsubstituted phthalazinone PDE10A inhibitors (e.g., the 8-H analog) which lack this steric contribution and therefore exhibit lower predicted binding affinity, as confirmed by the model's Q² of 0.497 and R²ncv of 0.964 for the training set [1]. Molecular docking further revealed that the 8-chloro group participates in hydrophobic contacts within a lipophilic subpocket of PDE10A that cannot be engaged by smaller or absent substituents [1].

8-Chloro Subpocket Occupancy
Cross-study comparable
Bulky 8-Cl: favorable CoMSIA steric field; vdW radius 1.75 Å vs H (1.20 Å), F (1.47 Å)
Q² = 0.497, R²ncv = 0.964 (88 training set compounds)
Supports PDE10A binding-affinity differentiation review
3D-QSAR context; CoMSIA steric/electrostatic field contours
PDE10A inhibition 3D-QSAR Kinase inhibitor selectivity

Quinoline Side Chain Mimics PDE10A Ring D Pharmacophore

The CoMSIA model and molecular dynamics simulations from Wu et al. (2013) identified that a six-membered heterocyclic group at 'ring D,' particularly containing an H-bond acceptor at the position corresponding to the quinoline nitrogen in 8-Chloro-2-(2-(quinolin-2-yl)ethyl)phthalazin-1(2H)-one, is essential for establishing water-mediated hydrogen bond networks with PDE10A residues [1]. This finding directly contrasts with compounds bearing simple phenyl or cyclohexyl rings at the corresponding position, which lack the heteroatom and therefore cannot sustain these productive water-bridged interactions. The quinoline nitrogen (pKa ~4.9) functions as an H-bond acceptor at physiological pH, a feature absent in carba-analogs.

Quinoline Ring D Pharmacophore
Class-level inference
Quinoline N (pKa ~4.9) as H-bond acceptor enables water-mediated H-bond networks
MD simulations confirm persistent water-bridged interactions
Supports pharmacophore validation for PDE10A water-network studies
CoMSIA H-bond acceptor field; carba-analogs lack this interaction
PDE10A pharmacophore Molecular dynamics simulation Water-mediated H-bond

Ethylene Linker Modulates π-π Stacking to PDE10A Phe-719

Molecular docking and MD simulations indicated that the ethylene linker (-CH₂CH₂-) between the phthalazinone core and the quinoline ring in 8-Chloro-2-(2-(quinolin-2-yl)ethyl)phthalazin-1(2H)-one positions the quinoline moiety at an optimal distance for π-π stacking interactions with Phe-719 in the PDE10A active site [1]. Shortening the linker to a methylene (-CH₂-) or extending it to propylene (-CH₂CH₂CH₂-) is predicted by the CoMSIA model to suboptimally position ring D, disrupting both π-stacking and hydrophobic contacts. This linker-length dependency is consistent with SAR trends observed in related PDE10A inhibitor chemotypes.

Ethylene Linker π-Stacking
Class-level inference
-CH₂CH₂- linker positions quinoline at ~3.8–4.2 Å for face-to-face π-stacking with Phe-719
Methylene/propylene linkers predicted to reduce binding affinity
Supports linker-length SAR interpretation for PDE10A inhibitor design
Docking + CoMSIA hydrophobic/steric fields; MD simulation context
PDE10A inhibitor Conformational analysis Ligand efficiency

Research & Procurement Application Scenarios


SAR Probe for PDE10A 8-Position Effects

Medicinal chemistry teams synthesizing or procuring phthalazinone-based PDE10A inhibitors can deploy 8-Chloro-2-(2-(quinolin-2-yl)ethyl)phthalazin-1(2H)-one as a SAR probe to interrogate the steric and electrostatic requirements of the 8-position subpocket. The 8-chloro substituent provides a well-defined hydrophobic, electron-withdrawing group that enables systematic comparison with 8-H, 8-F, 8-Br, and 8-methyl analogs. The CoMSIA model from Wu et al. (2013) explicitly predicts that bulky substituents at the 8-position increase PDE10A inhibitory activity, and this compound serves as a direct experimental test of that prediction [1].

Pharmacophore Validation for PDE10A Water-Mediated H-Bonds

The quinoline nitrogen in 8-Chloro-2-(2-(quinolin-2-yl)ethyl)phthalazin-1(2H)-one functions as a critical H-bond acceptor for water-bridged interactions with PDE10A. Research groups focused on lead optimization can use this compound to validate computational predictions about water-mediated H-bond networks by comparing its binding thermodynamics (via ITC or SPR) against carba-analogs lacking the quinoline nitrogen. The MD simulation data from Wu et al. (2013) provide a computational framework for these comparative studies [1].

Calibration Standard for PDE10A Biochemical Assays

Given its structural representation of the phthalazinone-quinoline hybrid chemotype disclosed in PDE10A patent families [2], 8-Chloro-2-(2-(quinolin-2-yl)ethyl)phthalazin-1(2H)-one can serve as a reference inhibitor for calibrating PDE10A enzymatic assays (e.g., fluorescence polarization, SPA, or IMAP formats). Its expected potency range and well-defined chemical structure make it suitable for inter-laboratory assay validation and benchmarking against tool compounds such as papaverine or TP-10.

Computational Benchmark for Docking and FEP Studies

The availability of detailed 3D-QSAR and MD data for quinoline-PDE10A complexes [1] positions 8-Chloro-2-(2-(quinolin-2-yl)ethyl)phthalazin-1(2H)-one as an ideal test case for validating docking scoring functions and FEP+ predictions on phthalazinone scaffolds. The chloro substituent provides a well-defined perturbation for alchemical free energy calculations (Cl→H transformation), while the quinoline-ethylene linker system challenges conformational sampling algorithms, making this compound a discriminating test system for computational methodology development.

Application
Selection Property
Validation Focus
PDE10A 8-position SAR probe
8-Chloro steric/electrostatic profile
Systematic comparison vs 8-H, 8-F, 8-Br, 8-methyl analogs
Water-mediated H-bond pharmacophore validation
Quinoline nitrogen H-bond acceptor capacity
ITC/SPR comparison vs carba-analogs lacking heteroatom
PDE10A biochemical assay calibration
Phthalazinone-quinoline hybrid chemotype reference
Inter-laboratory assay benchmarking; enzyme inhibition context
Computational docking/FEP benchmark
Well-defined Cl→H perturbation; flexible linker system
Scoring function and alchemical free energy calculation validation
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